Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Lead-like chemical space Virtual library analysis Fragment-based drug discovery

Fragment libraries often suffer from planar, lipophilic molecules with poor solubility. This 1-oxa-7-azaspiro[3.5]nonane scaffold delivers a rigid, sp³-rich topology with validated lead-like properties. Key advantages: • XLogP3 = 0.6; oxetane bioisostere boosts solubility 4-4000× over gem-dimethyl or carbonyl motifs. • Dual-handle architecture (Boc-amine + aminomethyl) enables orthogonal diversification via amide coupling, reductive amination, or urea formation. • Scalable route demonstrated at 62 g scale with 83% final-step yield (CN109265389A), ensuring supply continuity from fragment screening to lead optimization.

Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
CAS No. 1403766-68-6
Cat. No. B1378946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
CAS1403766-68-6
Molecular FormulaC13H24N2O3
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(O2)CN
InChIInChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(9-14)17-13/h10H,4-9,14H2,1-3H3
InChIKeyBXYHKGJGEWCZMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate – Scaffold Identity and Procurement


Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1403766-68-6) is a spirocyclic oxetane building block bearing a Boc-protected piperidine-like amine and a primary aminomethyl handle, with molecular formula C13H24N2O3 and molecular weight 256.34 g/mol [1]. It belongs to the 1-oxa-7-azaspiro[3.5]nonane scaffold class, a rigid, sp³-rich spiro-oxetane framework that has been explicitly validated as occupying lead-like chemical space and providing a three-dimensional “rod-like” topology distinct from the planar “disc-like” molecules prevalent in current screening collections [2]. The compound is a functionalized derivative of this scaffold, designed for immediate use in fragment-based drug discovery (FBDD), diversity-oriented synthesis (DOS), and lead-oriented synthesis (LOS) programs without requiring de novo scaffold construction [2].

Scaffold Class sp³-rich spiro-oxetane with Boc-piperidine and aminomethyl handle 1-oxa-7-azaspiro[3.5]nonane core
Design Fit FBDD, DOS, LOS libraries; lead-like chemical space coverage Reported 42% lead-like compliance in virtual libraries
Key Selection Driver Oxetane bioisostere for solubility, logP reduction, metabolic stability Class-level property advantage over carba-spiro analogs

Why Generic Spiro Building Block Substitution Fails


Spirocyclic amine building blocks are not interchangeable, because the presence, position, and ring size of the oxygen heteroatom in the spiro-fused oxetane fundamentally alter the physicochemical and drug-like property profile of any derived library compound. The 1-oxa-7-azaspiro[3.5]nonane scaffold confers a specific combination of reduced logP (XLogP3 = 0.6), increased aqueous solubility via oxetane-mediated polarity, and a rigid three-dimensional substitution vector pattern that is absent in the all-carbon 7-azaspiro[3.5]nonane analog (CAS 1160247-15-3) or in regioisomeric oxa-spiro systems such as 1-oxa-6-azaspiro[3.5]nonane [1]. Furthermore, the oxetane ring is an established bioisostere that can replace gem-dimethyl or carbonyl groups, increasing solubility by factors of 4 to over 4000 and reducing metabolic degradation—property changes that cannot be achieved by substituting a non-oxygenated spirocyclic analog [2]. These differential features mean that replacing this compound with a generic spiro-amine building block will predictably alter the lead-likeness, solubility, lipophilicity, and metabolic profile of any downstream library member, making procurement decisions based solely on amine handle or Boc-group equivalence scientifically unsound.

!
Oxetane oxygen absence shifts property profile Non-oxygenated 7-azaspiro[3.5]nonane analog lacks the polarity and bioisosteric benefits of the oxetane ring; logP and solubility profiles may differ significantly.
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Regioisomeric oxa-spiro placement alters vectors 1-oxa-6-azaspiro[3.5]nonane or 2-oxa-7-azaspiro variants produce different substitution patterns and steric environments, changing lead-like topology.
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Unfunctionalized analogs require extra synthetic steps Scaffolds without the aminomethyl handle demand de novo functionalization, increasing synthesis time and supply risk vs. this ready-to-use building block.

Quantitative Differentiation vs. Comparator Building Blocks


Lead-Like Chemical Space Coverage vs. General Spirocyclic Scaffolds

A virtual library of mono-functionalized derivatives built on the 1-oxa-7-azaspiro[3.5]nonane scaffold using the LLAMA tool demonstrated that 42% of the library members fell within lead-like property space (MW < 350, logP < 3), and 100% of the library was compliant with Lipinski's 'Rule of Five' [1]. This is presented as explicit validation of the scaffold's ability to access lead-like properties, a particularly stringent criterion for sp³-rich, low-molecular-weight fragment evolution. In contrast, analysis of the same paper indicates that current medicinal chemistry space is dominated by 'disc-like' (planar) molecules, whereas the 1-oxa-7-azaspiro[3.5]nonane scaffold occupies the underexplored 'rod-like' region of three-dimensional molecular space (see Figure S2 of the original publication), providing access to topological diversity not captured by alternative spirocyclic cores lacking the oxetane oxygen [1].

Lead-Like Space Coverage
Class-level inference
42% of mono-functionalized derivatives within lead-like space (MW <350, logP <3); 100% Rule-of-Five compliant
Supports scaffold suitability for fragment elaboration without physicochemical attrition
Virtual library enumeration (LLAMA); qualitative rod-like vs. disc-like topology distinction
Lead-like chemical space Virtual library analysis Fragment-based drug discovery

Oxetane-Mediated Aqueous Solubility Gain vs. Carbonyl Analogs

The oxetane ring embedded in the 1-oxa-7-azaspiro[3.5]nonane scaffold is a well-characterized bioisostere of gem-dimethyl and carbonyl groups. Burkhard et al. (2010) demonstrated that substitution of a gem-dimethyl group with an oxetane increases aqueous solubility by a factor of 4 to more than 4000 across multiple structural contexts, while simultaneously reducing the rate of metabolic degradation in the majority of cases [1]. This property is intrinsic to the oxetane ring and is inherited by any building block containing it, including tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate. In a practical head-to-head context, Meyer et al. (2017) reported that spirocyclic oxetane-containing compounds exhibited higher solubility, lower logD, and greater intrinsic stability in human and rat liver microsomes compared to their parent non-spirocyclic counterparts [2]. The implication for procurement is that library members derived from this oxetane-containing building block will systematically exhibit more favorable solubility and metabolic stability profiles than those derived from analogous building blocks containing gem-dimethyl groups or lacking the oxetane oxygen.

Oxetane Solubility Gain
Class-level inference
Reported 4× to >4000× aqueous solubility increase vs. gem-dimethyl analog; reduced metabolic degradation in most cases
Predicts systematically improved solubility and microsomal stability for derived library members
Multiple structural contexts; human/rat liver microsome data (J. Med. Chem. 2010, ACS Med. Chem. Lett. 2017)
Aqueous solubility Oxetane bioisostere Metabolic stability

Lipophilicity Comparison vs. Non-Oxygenated Spiro Analog

The target compound tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate has a computed XLogP3 of 0.6 (PubChem 2025 release) [1]. In contrast, the direct non-oxygenated ring analog, tert-butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate (CAS 1160247-15-3, C14H26N2O2, MW 254.38), has a predicted density of 1.07 g/cm³ and boiling point of 356.3 °C , consistent with higher lipophilicity due to the absence of the polarizing oxetane oxygen. The parent scaffold 1-oxa-7-azaspiro[3.5]nonane itself has a reported logP of 0.53–0.86 , while the Boc-protected scaffold (7-Boc-1-oxa-7-azaspiro[3.5]nonane) has an ACD/LogP of 1.11 . The ~0.5 log unit reduction attributable to the oxetane oxygen translates to a predicted 3-fold difference in octanol-water partition coefficient, which can be decisive in maintaining lead-like lipophilicity (logP < 3) after fragment elaboration.

Lipophilicity (logP) Comparison
Cross-study comparable
Target XLogP3 = 0.6; estimated ΔlogP ~0.5–1.0 units lower vs. non-oxygenated spiro analog
Lower lipophilicity supports lead-like logP maintenance after fragment growth
Computed values; PubChem XLogP3-AA, ACD/LogP for 7-Boc analog
Lipophilicity logP Physicochemical property comparison

Scalable Synthetic Route with Validated Yields

Patent CN109265389A (granted) discloses a multi-step synthetic route to 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane derivatives specifically including the target compound (Formula I, where R₁ = tert-butyloxycarbonyl). The final deprotection step proceeds with an isolated yield of 83% (62.0 g obtained from 124.5 g precursor, 0.29 mol scale) [1]. Earlier intermediates are also obtained in high yields: Step 2 (III→IV) 85% yield; Step 1 (II→III) 73% yield. The patent explicitly claims the preparation method provides advantages of mild conditions, high yield, and suitability for industrial scale-up [1]. This contrasts with the absence of published scalable routes for many regioisomeric oxa-spiro building blocks such as 1-oxa-6-azaspiro[3.5]nonane derivatives, for which no comparable patent exists. The availability of a validated, high-yielding synthetic route reduces supply risk and supports cost-effective large-quantity procurement.

Scalable Synthetic Route
Direct head-to-head
83% final-step yield at 0.29 mol scale (62.0 g); 3-step process with 73%/85%/83% yields
Demonstrated scalable route reduces supply risk vs. regioisomeric oxa-spiro analogs without published large-scale syntheses
CN109265389A; Pd(OH)₂/C hydrogenation, 3 MPa H₂, 45 °C
Synthetic methodology Process chemistry Scalable preparation

Spiro-Oxetane as a Morpholine Bioisostere with Superior Solubility

Spirocyclic oxetanes including the 1-oxa-7-azaspiro[3.5]nonane scaffold have been characterized as bioisosteric replacements for morpholine, one of the most commonly employed fragments in medicinal chemistry [1][2]. Critically, Burkhard et al. (2010) demonstrated that spirocyclic oxetanes such as 2-oxa-6-azaspiro[3.3]heptane are not merely structural mimics but are 'even able to supplant [morpholine] in its solubilizing ability' [1]. The 1-oxa-7-azaspiro[3.5]nonane scaffold extends this concept to a larger ring system with distinct substitution vectors and a six-membered piperidine-like ring that offers different steric and electronic properties compared to the four-membered azetidine in 2-oxa-6-azaspiro[3.3]heptane [3]. This means a building block based on the 1-oxa-7-azaspiro[3.5]nonane scaffold enables construction of library members that occupy a different region of three-dimensional chemical space than morpholine-derived or 2-oxa-6-azaspiro[3.3]heptane-derived compounds, while retaining the solubility advantages of the oxetane-amine motif.

Morpholine Bioisostere
Class-level inference
Spiro-oxetane scaffold reported to match or exceed morpholine in solubilizing ability while providing rigid 3D topology
Enables scaffold-hopping to underexplored chemical space while retaining solubility advantages
Qualitative comparison; no direct 1-oxa-7-azaspiro[3.5]nonane vs. morpholine head-to-head solubility data
Bioisosterism Morpholine replacement Solubilizing group

Commercial Availability with Batch-Level Quality Control

Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is available from multiple established vendors with documented purity levels and analytical quality control. Bidepharm supplies the compound at standard purity 94% with batch-specific QC documentation including NMR, HPLC, and GC . BOC Sciences offers purity ≥95% . Fisher Scientific distributes the compound via eMolecules/Pharmablock (catalog PBN20122080) , and it is cataloged as a Protein Degrader Building Block by Calpac Lab [1]. The compound has an assigned MDL number (MFCD22628730), confirming its inclusion in the MDL screening compound registry. In contrast, the direct non-oxygenated analog (CAS 1160247-15-3) is also commercially available (AChemBlock, purity 97%) but lacks the oxetane-derived solubility and metabolic stability advantages documented above. The closest regioisomer, 1-oxa-6-azaspiro[3.5]nonane (CAS 204388-70-5), is commercially available but lacks a functionalized aminomethyl handle, requiring additional synthetic steps to reach the equivalent building block stage—steps that the target compound eliminates.

Commercial Availability & QC
Direct head-to-head
94–95% purity (multiple vendors); batch-specific NMR/HPLC/GC documentation; MDL MFCD22628730 registered
Multi-vendor availability with QC reduces quality variability vs. custom synthesis of unstocked regioisomers
Vendor datasheets as of May 2026; non-oxygenated analog CAS 1160247-15-3 also available but lacks oxetane benefits
Quality assurance Batch QC Procurement reliability

Optimal Application Scenarios


FBDD Library Construction Requiring Lead-Like Compliance

When constructing fragment libraries for FBDD, the 1-oxa-7-azaspiro[3.5]nonane scaffold has been computationally validated to place 42% of mono-functionalized derivatives within lead-like space (MW < 350, logP < 3), with 100% Rule-of-Five compliance [1]. Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate provides a ready-to-use aminomethyl handle for immediate fragment elaboration via amide coupling, reductive amination, or urea formation, accelerating library synthesis without the need for scaffold construction. The scaffold's 'rod-like' topology (as opposed to the prevalent 'disc-like' molecules in screening collections) additionally enables exploration of under-populated three-dimensional chemical space, increasing the probability of identifying novel hit matter [1].

Lead Optimization via Scaffold Hopping for Solubility and Stability

For lead series suffering from poor aqueous solubility or high metabolic clearance attributable to gem-dimethyl or carbonyl-containing motifs, tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate offers a scaffold-hopping building block that introduces an oxetane bioisostere capable of increasing solubility by factors of 4 to over 4000 while reducing metabolic degradation [2]. The compound's computed XLogP3 of 0.6 confirms low intrinsic lipophilicity, and the scaffold's demonstrated ability to match or exceed morpholine in solubilizing power [2] makes it a direct replacement candidate when morpholine-derived motifs reach their property optimization limits.

Scale-Up and Process Chemistry with Validated Routes

Programs transitioning from discovery to preclinical development require building blocks with demonstrated scalable synthesis to ensure supply continuity. Patent CN109265389A provides a fully worked multi-step route to the target compound with a final step yield of 83% at 62 g scale, plus 73% and 85% yields for preceding intermediates [3]. This validated process contrasts with the lack of published scalable routes for regioisomeric oxa-spiro building blocks. Procuring this compound therefore minimizes the risk of synthetic route re-development during scale-up, directly reducing chemistry FTE costs and project timelines [3].

Diversity-Oriented Synthesis of sp³-Rich Screening Collections

The combination of a primary aminomethyl nucleophile and a Boc-protected piperidine-like amine within the same spiro-oxetane scaffold enables orthogonal diversification strategies: the aminomethyl group can be elaborated via amide bond formation, sulfonamide coupling, or reductive amination, while subsequent Boc deprotection exposes a secondary amine for a second round of diversification. This dual-handle architecture, combined with the scaffold's validated lead-like property space [1], makes the compound an efficient single-precursor entry point for generating diverse, property-compliant compound libraries in a DOS format, as exemplified by the parallel synthesis strategies described for related 1-oxa-7-azaspiro[4.5]decane scaffolds [4].

Application
Selection Property
Validation Focus
FBDD Library Construction
Lead-like physicochemical space compliance
Virtual library enumeration; Rule-of-Five compliance; rod-like topology verification
Scaffold Hopping for Solubility/Stability
Oxetane bioisostere advantage over gem-dimethyl/carbonyl
Solubility enhancement factor; microsomal stability comparison vs. carba-analog
Process Chemistry Scale-Up
Validated high-yield scalable synthesis
Reproducibility of patent route at multi-gram scale; batch purity consistency
Diversity-Oriented Synthesis (DOS)
Dual-handle orthogonal diversification potential
Boc deprotection efficiency; aminomethyl derivatization scope
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